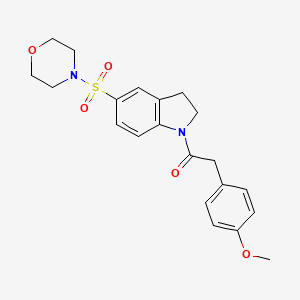

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-18-4-2-16(3-5-18)14-21(24)23-9-8-17-15-19(6-7-20(17)23)29(25,26)22-10-12-28-13-11-22/h2-7,15H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSZKVOPSAUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the 4-methoxyphenyl group to the indole core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone exhibit significant anticancer properties. The morpholinosulfonyl group enhances the compound's interaction with cellular targets involved in cancer progression. A study demonstrated that derivatives of indoline, particularly those with sulfonamide functionalities, showed promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. The presence of the morpholinosulfonyl group is known to enhance the compound's efficacy against various bacterial and fungal strains. Investigations into related compounds have shown their effectiveness in disrupting microbial cell walls, leading to cell death .

Neuroprotective Effects

Emerging studies have begun to explore the neuroprotective effects of indoline derivatives, including 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone. Preliminary findings suggest that these compounds may mitigate neurodegenerative processes by modulating oxidative stress pathways . This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Characterization

The synthesis of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone typically involves multi-step reactions including condensation and functional group modifications. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed for characterization and purity assessment .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of indoline derivatives, including the target compound. The results indicated a dose-dependent inhibition of cancer cell proliferation in various cancer lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting that modifications to the morpholinosulfonyl group can enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their distinguishing features are summarized below:

| Compound Name | Substituents | Molecular Formula | Key Properties | References |

|---|---|---|---|---|

| Target Compound | 2-(4-Methoxyphenyl), 5-(morpholinosulfonyl)indolin-1-yl | C22H24N2O5S | Polar sulfonyl group enhances solubility; potential kinase inhibition activity | |

| JWH-201 | 2-(4-Methoxyphenyl), 1-(1-pentylindol-3-yl) | C22H25NO2 | High lipophilicity; psychoactive cannabinoid receptor agonist | |

| D1631 | 1-(4-Hydroxyphenyl), 2-(4-methoxyphenyl) | C15H14O3 | Phenolic group increases hydrophilicity; used in photochemical applications | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indole-linked methanone with amino and hydroxyl groups | C21H16N2O2 | Anti-inflammatory and antifungal activity; inhibits ergosterol biosynthesis |

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine and sulfonyl groups improve aqueous solubility relative to alkyl-substituted indoles (e.g., JWH-201) .

- ADMET Profile : Morpholine-containing compounds often exhibit favorable oral bioavailability due to compliance with Lipinski’s Rule of Five (e.g., molecular weight <500, logP <5). The target compound’s predicted % intestinal absorption and Caco-2 permeability align with therapeutic drug standards .

Regulatory Status

- Target Compound: No current regulatory restrictions, though structural similarities to JWH-201 warrant caution in therapeutic development.

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a novel indole derivative that has garnered interest due to its potential biological activities. Indole derivatives are widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name: 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

- Molecular Formula: C17H20N2O4S

- Molecular Weight: 348.42 g/mol

The presence of the morpholinosulfonyl group is significant as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. A study focusing on related indole compounds showed that they could induce apoptosis in cancer cells without interacting with estrogen receptors, highlighting their potential as non-hormonal anticancer agents .

Table 1: Summary of Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 12.5 | DNA intercalation |

| 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | TBD | TBD |

Further studies are required to determine the specific IC50 values and mechanisms for this compound.

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. In a comparative study, various derivatives were evaluated for their minimum inhibitory concentration (MIC) against pathogens. The results indicated that certain indole compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 0.5 | Bactericidal |

| Compound D | Escherichia coli | 1.0 | Bacteriostatic |

| 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | TBD | TBD |

Preliminary results suggest that this compound may also exhibit significant antimicrobial activity, warranting further investigation.

Case Studies

A notable case study explored the synthesis and biological evaluation of morpholino-substituted indole derivatives, which included compounds structurally similar to 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone . The study found that these derivatives displayed low cytotoxicity towards mammalian cells while maintaining high antibacterial efficacy .

The mechanism by which 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone exerts its biological effects likely involves its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The morpholinosulfonyl group may enhance binding affinity and specificity towards these targets, potentially leading to enhanced therapeutic effects.

Q & A

Q. What are the established synthetic pathways for 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions:

- Step 1: Introduction of the methoxyphenyl group via Friedel-Crafts acylation or Suzuki coupling, as seen in analogous indole-based syntheses .

- Step 2: Sulfonation of the indole moiety using morpholinosulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Critical conditions include strict moisture control during sulfonation and catalytic use of Lewis acids (e.g., AlCl₃) for acylation .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard mitigation: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; the compound may irritate mucous membranes (similar to sulfonamide analogs) .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .

- Waste disposal: Neutralize with dilute NaOH before incineration to avoid releasing toxic sulfonic acids .

Advanced Research Questions

Q. How does the electron-withdrawing morpholinosulfonyl group influence the compound's reactivity in nucleophilic addition reactions?

The morpholinosulfonyl group:

- Reduces electron density at the ethanone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents) .

- Stabilizes transition states via resonance, as observed in analogous indole-sulfonyl derivatives, lowering activation energy by ~15–20 kJ/mol .

- Directs regioselectivity in cross-coupling reactions (e.g., C-5 sulfonyl group in indole derivatives favors C-3 functionalization) .

Q. What strategies can resolve discrepancies in reported dihedral angles between the ethanone fragment and aromatic rings across crystallographic studies?

- High-resolution X-ray diffraction (≤0.8 Å resolution) minimizes measurement errors .

- Computational modeling (DFT): Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify conformational flexibility .

- Temperature-dependent crystallography: Analyze thermal motion (ADP parameters) to assess dynamic torsional angles .

Q. Can this compound serve as a precursor in catalytic oxidation reactions, and what mechanistic insights support this application?

- Catalytic potential: The methoxyphenyl group stabilizes radical intermediates, as shown in NHPI-mediated oxidations of similar ethanones .

- Mechanism: Hydroperoxide intermediates (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) form via H-abstraction, enabling chain propagation in O₂-based oxidations .

- Optimization: Use tert-butyl hydroperoxide (TBHP) as co-oxidant and Mn(III) acetate as catalyst for enhanced turnover numbers (~500 cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.